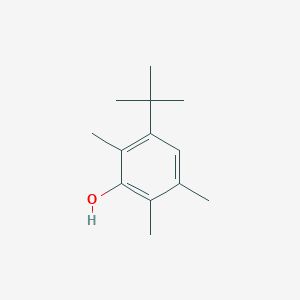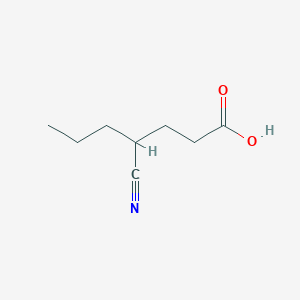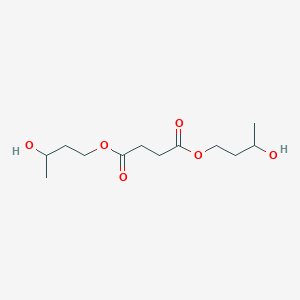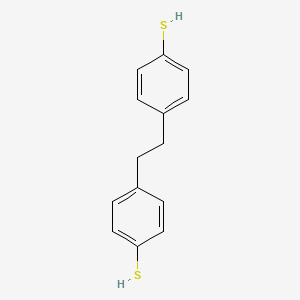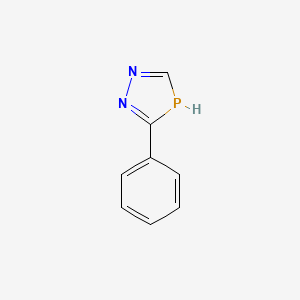![molecular formula C13H10O3 B14362781 2H-Furo[2,3-h]-1-benzopyran-2-one, 4,6-dimethyl- CAS No. 90370-15-3](/img/structure/B14362781.png)
2H-Furo[2,3-h]-1-benzopyran-2-one, 4,6-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Furo[2,3-h]-1-benzopyran-2-one, 4,6-dimethyl- is a heterocyclic compound that belongs to the class of furocoumarins These compounds are known for their diverse biological activities and are often found in various natural products
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Furo[2,3-h]-1-benzopyran-2-one, 4,6-dimethyl- typically involves multicomponent reactions. One common method includes the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid . The reaction proceeds in two steps: the initial interaction of starting materials in acetonitrile, followed by the formation of the furocoumarin moiety in acidic media .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of multicomponent reactions and readily available starting materials suggests that scalable production is feasible. The advantages of this approach include atom economy and straightforward work-up procedures, which can avoid the need for chromatographic purification .
Análisis De Reacciones Químicas
Types of Reactions
2H-Furo[2,3-h]-1-benzopyran-2-one, 4,6-dimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.
Reduction: This reaction can modify the oxidation state of the compound, potentially altering its biological activity.
Substitution: This reaction can replace specific atoms or groups within the molecule, allowing for the synthesis of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents like acetonitrile or dimethylformamide .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Aplicaciones Científicas De Investigación
2H-Furo[2,3-h]-1-benzopyran-2-one, 4,6-dimethyl- has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2H-Furo[2,3-h]-1-benzopyran-2-one, 4,6-dimethyl- involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in antimicrobial and anticancer applications . Additionally, the compound can generate reactive oxygen species upon exposure to light, which can damage cellular components and contribute to its therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Furo[2,3-h]chromones: These compounds share a similar fused ring system and exhibit comparable biological activities.
Isobenzofuranone Derivatives: These compounds have a related structure and are known for their antioxidant properties.
2H/4H-Chromenes: These compounds are versatile and exhibit a wide range of biological activities.
Uniqueness
2H-Furo[2,3-h]-1-benzopyran-2-one, 4,6-dimethyl- stands out due to its specific substitution pattern, which enhances its biological activity and chemical reactivity. The presence of dimethyl groups at positions 4 and 6 contributes to its unique properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
90370-15-3 |
|---|---|
Fórmula molecular |
C13H10O3 |
Peso molecular |
214.22 g/mol |
Nombre IUPAC |
4,6-dimethylfuro[2,3-h]chromen-2-one |
InChI |
InChI=1S/C13H10O3/c1-7-6-11(14)16-13-9-3-4-15-12(9)8(2)5-10(7)13/h3-6H,1-2H3 |
Clave InChI |
PHABYDNILJBPFQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C3=C1OC=C3)OC(=O)C=C2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


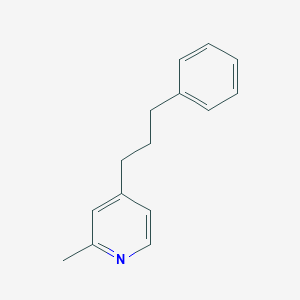
![3-Ethenyl-4'-methoxy-3,4,5,6-tetrahydro[1,1'-biphenyl]-3-ol](/img/structure/B14362718.png)

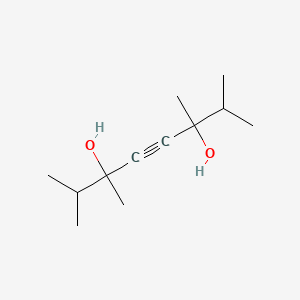
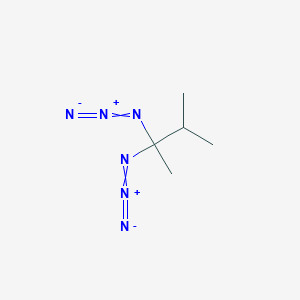
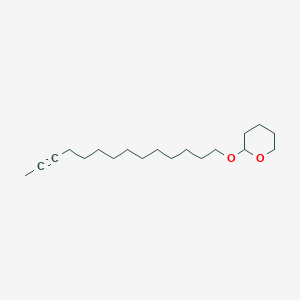


![6-Hydroxy-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14362759.png)
